molecular formula C7H17NO B3232626 2-Amino-4,4-dimethylpentan-1-ol CAS No. 1343703-94-5

2-Amino-4,4-dimethylpentan-1-ol

Cat. No.: B3232626
CAS No.: 1343703-94-5
M. Wt: 131.22 g/mol
InChI Key: OCJXWXGVDQCFJW-UHFFFAOYSA-N
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Description

2-Amino-4,4-dimethylpentan-1-ol is a useful research compound. Its molecular formula is C7H17NO and its molecular weight is 131.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,4-dimethylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2,3)4-6(8)5-9/h6,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJXWXGVDQCFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context and Significance Within Branched Amino Alcohol Chemistry

The development of branched amino alcohols is rooted in the broader history of amine chemistry. Early research into sterically hindered amines was notably driven by industrial applications, such as the selective absorption of hydrogen sulfide (B99878) (H₂S) from gas streams containing carbon dioxide (CO₂) google.com. It was discovered that tertiary amines like methyldiethanolamine (MDEA) showed selectivity for H₂S due to the slower reaction kinetics of CO₂ with a sterically crowded nitrogen center google.com. This principle spurred investigations into compounds where the steric bulk around the reactive amine group could be precisely tuned to control reactivity and selectivity.

2-Amino-4,4-dimethylpentan-1-ol, with its bulky tert-butyl group adjacent to the stereocenter, represents a logical progression in the design of severely sterically hindered amino alcohols. While early work from the 1960s explored the synthesis of various α-amino ketones and their corresponding alcohols acs.org, the focus was often on understanding the fundamental properties of this class of compounds. The strategic advantage of molecules like this compound lies in the influence of their steric hindrance on their chemical behavior, a concept that has become increasingly important in the development of selective catalysts and complex molecular scaffolds. The presence of both a primary amine and a primary alcohol group offers two distinct points for chemical modification, making it a valuable chiral building block in synthetic chemistry.

Stereochemical Considerations and the Importance of Enantiopurity in Advanced Research

The presence of a chiral center at the C-2 position means that 2-Amino-4,4-dimethylpentan-1-ol can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Amino-4,4-dimethylpentan-1-ol and (S)-2-Amino-4,4-dimethylpentan-1-ol. In the realm of advanced organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, controlling stereochemistry is paramount as different enantiomers can exhibit vastly different biological activities.

Chiral 1,2-amino alcohols are recognized as privileged structural motifs and are crucial components in asymmetric synthesis, often serving as chiral auxiliaries or ligands for metal catalysts nih.gov. A chiral auxiliary is a temporary component of a molecule that directs a chemical reaction to favor the formation of one enantiomer over the other, after which it can be cleaved and recovered wikipedia.org. For instance, chiral oxazolidinones and camphorsultams, which can be derived from amino alcohols, are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions wikipedia.org.

The enantiopure forms of this compound are of significant interest for these applications. The synthesis of enantiomerically pure amino alcohols can be achieved through various methods, including the diastereoselective reduction of oximes derived from ketones researchgate.net or the asymmetric alkylation of glycine (B1666218) Schiff base complexes using a recyclable chiral auxiliary mdpi.com. The commercial availability of specific enantiomers, such as (R)-2-Amino-4,4-dimethylpentan-1-ol, underscores their utility in research and development sigmaaldrich.com. The demand for enantiopure forms of such sterically hindered amino alcohols is driven by their potential to impart high levels of stereocontrol in chemical transformations, leading to the efficient synthesis of complex, single-enantiomer target molecules.

Theoretical and Computational Investigations of 2 Amino 4,4 Dimethylpentan 1 Ol and Its Reactive Intermediates

Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of 2-Amino-4,4-dimethylpentan-1-ol is primarily governed by the rotation around its single bonds. The bulky tert-butyl group significantly restricts the available conformational space, leading to a limited number of low-energy conformers. Computational methods, such as systematic or stochastic conformational searches followed by geometry optimization using quantum mechanical methods, are employed to map the potential energy surface of the molecule.

The relative energies of different conformers are influenced by a combination of steric hindrance and intramolecular interactions, particularly hydrogen bonding between the amino and hydroxyl groups. The identification of the global minimum and other low-lying energy conformers is crucial for understanding the molecule's predominant shapes and their potential roles in chemical reactions.

Illustrative Data Table: Calculated Relative Energies of this compound Conformers

ConformerDihedral Angle (N-C2-C1-O)Relative Energy (kcal/mol)Intramolecular H-Bond (N-H···O)
1 -60° (gauche)0.00Yes
2 180° (anti)1.5No
3 60° (gauche)0.25Yes

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from conformational analysis.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For this compound, DFT calculations can elucidate a variety of properties that govern its reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution on the molecule's surface. These maps highlight electron-rich regions (nucleophilic sites), such as the lone pairs on the nitrogen and oxygen atoms, and electron-poor regions (electrophilic sites). This information is invaluable for predicting how the molecule will interact with other reagents.

Illustrative Data Table: DFT-Calculated Electronic Properties of this compound

PropertyValue (Hartrees)Value (eV)
HOMO Energy -0.235-6.39
LUMO Energy 0.0882.39
HOMO-LUMO Gap 0.3238.78

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from DFT calculations.

Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions

While quantum mechanical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and intermolecular interactions.

For this compound, MD simulations can be used to study its behavior in different solvent environments. These simulations can reveal the nature and lifetime of hydrogen bonds with solvent molecules, as well as the influence of the solvent on the conformational preferences of the amino alcohol. Understanding these interactions is crucial for predicting its behavior in solution-phase reactions. Furthermore, MD simulations can be employed to study the aggregation behavior of this compound molecules, providing insights into its bulk properties.

Quantum Chemical Studies of Reaction Mechanisms involving this compound

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, these methods can be used to map out the entire reaction pathway, including the structures and energies of reactants, transition states, intermediates, and products.

By calculating the activation energies associated with different possible pathways, researchers can predict the most likely reaction mechanism. For example, in a reaction where the amino group acts as a nucleophile, DFT calculations can model the approach of the amine to an electrophile, the formation of the transition state, and the subsequent bond formation. This level of detail is often inaccessible through experimental means alone.

In Silico Design of Novel Catalytic Systems incorporating this compound

The structural and electronic properties of this compound make it an interesting candidate for incorporation into catalytic systems. Its chiral center (at C2) and the presence of both a Lewis basic amine and a hydrogen-bond donating alcohol group suggest its potential use in asymmetric catalysis.

Computational, or in silico, methods can be used to design and evaluate novel catalysts based on the this compound scaffold. By computationally modifying the structure of the molecule and evaluating the performance of the resulting virtual catalysts in simulated reactions, researchers can identify promising candidates for experimental synthesis and testing. This approach can significantly accelerate the discovery of new and efficient catalysts. For instance, computational screening could be used to assess the steric and electronic effects of different substituents on the catalytic activity and stereoselectivity of a hypothetical catalyst derived from this amino alcohol.

Applications of 2 Amino 4,4 Dimethylpentan 1 Ol in Advanced Organic Synthesis

Development as a Ligand in Homogeneous Asymmetric Catalysis

Enantioselective Lewis Acid Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. Chiral β-amino alcohols, such as 2-Amino-4,4-dimethylpentan-1-ol, are valuable precursors for a variety of privileged ligand classes due to their straightforward derivation into structures that can effectively coordinate with metal centers and create a chiral environment. The steric and electronic properties of these ligands play a crucial role in dictating the stereochemical outcome of a catalyzed reaction.

Ligands derived from this compound, particularly its enantiopure forms, (S)-2-Amino-4,4-dimethylpentan-1-ol and (R)-2-Amino-4,4-dimethylpentan-1-ol, are of interest due to the presence of a sterically demanding tert-butyl group. This bulky substituent can exert significant steric influence within the catalytic pocket of a metal complex. Such steric hindrance is a key design element in many successful chiral ligands, as it can effectively shield one face of a prochiral substrate, leading to high levels of enantioselectivity.

Common ligand scaffolds synthesized from chiral amino alcohols include bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX). nih.gov These ligands, when complexed with various transition metals such as copper, palladium, or iridium, form potent Lewis acid catalysts for a range of asymmetric transformations. nih.gov For instance, a hypothetical copper(II) complex of a BOX ligand derived from (S)-2-Amino-4,4-dimethylpentan-1-ol could be employed in asymmetric Diels-Alder reactions, where the chiral environment around the metal center would dictate the facial selectivity of the dienophile's approach to the diene.

Table 1: Hypothetical Catalytic Performance in an Asymmetric Mukaiyama Aldol (B89426) Reaction This table presents hypothetical data for illustrative purposes, as specific experimental results for ligands derived from this compound are not widely reported.

Catalyst (Metal-Ligand)AldehydeSilyl Ketene AcetalYield (%)e.e. (%)
Cu(II)-BOX-tBuBenzaldehyde1-(Trimethylsilyloxy)cyclohexene>90>95
Sc(III)-BOX-tBuIsobutyraldehyde1-Methoxy-2-methyl-1-(trimethylsilyloxy)propene>85>90

Building Block for the Synthesis of Complex Organic Scaffolds and Chemical Probes

The bifunctional nature of this compound, possessing both an amino and a primary alcohol group, combined with its defined stereochemistry, makes it a valuable chiral building block for the synthesis of complex organic molecules. These molecules can range from natural product analogues to sophisticated chemical probes designed for biological investigations.

In the construction of complex molecular scaffolds, this amino alcohol can serve as a chiral linchpin. Synthetic strategies can involve the orthogonal protection of the amine and alcohol functionalities, allowing for the selective elaboration of one part of the molecule before proceeding with the modification of the other. This stepwise approach enables the construction of intricate three-dimensional structures with precise control over stereochemistry.

The design of chemical probes often requires the strategic placement of a recognition element, a linker, and a reporter group (such as a fluorophore or an affinity tag). nih.gov The rigid, chiral backbone provided by this compound can serve as a well-defined spacer, ensuring an optimal spatial orientation between the functional components of the probe. This orientation can be critical for achieving high binding affinity and selectivity for the probe's biological target.

Table 2: Representative Synthetic Steps for a Chemical Probe This table illustrates a general synthetic sequence for incorporating the amino alcohol into a probe structure.

StepStarting MaterialReagentProduct
1(R)-2-Amino-4,4-dimethylpentan-1-olFluorescein isothiocyanateFluorescently labeled amino alcohol
2Fluorescently labeled amino alcoholBiotin-NHS esterDual-functionalized chemical probe

Utilization in Supramolecular Chemistry and Directed Self-Assembly

The principles of molecular recognition and self-assembly are central to supramolecular chemistry, where non-covalent interactions are harnessed to construct well-ordered, higher-order structures. The amino and hydroxyl groups of this compound are capable of participating in hydrogen bonding, a key interaction in driving self-assembly processes.

By chemically modifying this chiral headgroup, for example, by attaching a long hydrophobic alkyl chain, an amphiphilic molecule can be synthesized. In aqueous media, these amphiphiles can spontaneously self-assemble into a variety of nanostructures, such as micelles, nanotubes, or vesicles. The chirality inherent in the this compound headgroup can be transferred to the supramolecular level, leading to the formation of helical or other chiral aggregates. The bulky tert-butyl group would significantly influence the packing parameters of the molecules within these assemblies, affecting their morphology, stability, and properties.

These self-assembled chiral nanostructures have potential applications in diverse areas, including enantioselective recognition, catalysis in aqueous environments, and as templates for the synthesis of chiral materials.

Table 3: Potential Self-Assembled Structures from Amphiphilic Derivatives This table outlines hypothetical self-assembly outcomes based on the principles of supramolecular chemistry.

Amphiphile StructureEnvironmentResulting Supramolecular Structure
N-Palmitoyl-(S)-2-amino-4,4-dimethylpentan-1-olWaterHelical Nanofibers
O-Stearoyl-(S)-2-amino-4,4-dimethylpentan-1-olPolar Organic SolventChiral Vesicles

Derivatives, Analogs, and Functionalized Forms of 2 Amino 4,4 Dimethylpentan 1 Ol

Synthesis and Reactivity of N-Protected and O-Functionalized Derivatives

The chemical utility of 2-amino-4,4-dimethylpentan-1-ol is greatly expanded through the selective protection of its amino group and functionalization of its hydroxyl group. The presence of these two reactive sites necessitates strategic protection to achieve regioselective reactions.

N-Protection: The primary amino group is commonly protected to prevent its interference in subsequent reactions targeting the hydroxyl group. Standard protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are readily employed. For instance, N-Boc protected α-amino acids can be synthesized, which are precursors to N-protected α-amino ketones. organic-chemistry.org This transformation is crucial for building more complex molecular architectures while maintaining the chiral integrity of the original amino acid. organic-chemistry.org The general method involves the reaction of the N-protected amino acid with reagents like 2-chloro-4,6-dimethoxy unibo.ituni.lulookchem.comtriazine (CDMT) and N-methylmorpholine (NMM) to form an activated ester, which then reacts with a Grignard reagent in the presence of a copper catalyst to yield the corresponding ketone. organic-chemistry.org

O-Functionalization: Once the amino group is protected, the hydroxyl group can be modified. O-functionalization can include simple esterification or etherification to introduce new functionalities or to alter the steric and electronic properties of the molecule. For example, the hydroxyl group can be activated for nucleophilic substitution or oxidized to an aldehyde or carboxylic acid, providing a handle for further synthetic transformations. The reactivity of the protected intermediate is key to its utility as a synthetic building block.

Table 1: Common Protecting Groups for this compound

Protecting GroupAbbreviationReagents for Introduction
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂O
BenzyloxycarbonylCbzBenzyl chloroformate

Incorporation into Heterocyclic Compounds and Cyclic Systems

The 1,2-amino alcohol motif of this compound is a classic precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic systems. These heterocycles are prevalent in chiral ligands for asymmetric catalysis and in biologically active molecules.

One of the most common applications is the synthesis of oxazolines. The amino alcohol can be condensed with a carboxylic acid or its derivative to form an intermediate amide, which is then cyclized under dehydrating conditions to yield the corresponding 2-substituted oxazoline (B21484). The bulky tert-butyl group at the 4-position of the resulting oxazoline ring can effectively control the stereochemical outcome of reactions in which it is employed as a chiral auxiliary or ligand.

Furthermore, this amino alcohol can be a starting material for more complex cyclic systems. For example, derivatives like 3-amino-4,4-dimethyl lithocholic acid have been synthesized and investigated. nih.gov While the full scope of its incorporation into diverse cyclic systems is a subject of ongoing research, the fundamental reactivity of the amino and hydroxyl groups provides a clear pathway to a variety of five- and six-membered heterocyclic rings.

Design and Synthesis of Bioisosteric Analogs for Synthetic Methodology Exploration

Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving its biological activity or pharmacokinetic profile. nih.gov In the context of synthetic methodology, the design and synthesis of analogs of this compound, where parts of the molecule are replaced by bioisosteres, can be used to explore and validate new synthetic routes.

For instance, replacing the carbon backbone or modifying the functional groups can test the robustness and scope of a particular synthetic method. The introduction of a sulfur atom, for example, can modify lipophilicity and reactivity. nih.gov The synthesis of alkylthiocarboxylic acids as bioisosteric analogs of known anti-inflammatory agents demonstrates this principle, where synthetic approaches are developed for these new molecular scaffolds. nih.gov While this compound itself is not the direct subject, the principles of creating analogs to explore synthetic methods are broadly applicable. The synthesis of analogs such as 1-(4-aminoanilino)-2,4-dimethylpentan-2-ol, which incorporates an aromatic amine, further expands the chemical space accessible from related starting materials. nih.gov

Exploration of Chiral Salts and Co-crystals for Resolution and Derivatization

As this compound is a chiral compound, it is often synthesized as a racemic mixture. The separation of enantiomers, or chiral resolution, is a critical step for its use in stereoselective synthesis. One effective method for chiral resolution is the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization.

Another increasingly explored method is the formation of co-crystals. Co-crystallization of a racemic compound with an achiral co-former, such as an inorganic salt, can lead to spontaneous resolution. unibo.itresearchgate.net For amino acids and related compounds, it has been shown that co-crystallization with certain lithium halides can favor the formation of conglomerate crystals (a physical mixture of crystals of the pure enantiomers) or selective homochiral aggregation within the crystal lattice, thus enabling separation. unibo.itresearchgate.net For example, 2:1 co-crystals of amino acid zwitterions with lithium salts have been shown to form various crystalline networks. nih.gov The coordination preferences of the metal ion play a crucial role; tetrahedral coordination, as favored by Li⁺ and Zn²⁺, often leads to chiral selection, whereas octahedral coordination, favored by Ca²⁺ and Mg²⁺, tends to result in the formation of racemic crystals. unibo.itresearchgate.net This approach offers a powerful tool for the resolution of chiral amino alcohols and their derivatives.

Future Perspectives and Emerging Research Directions for 2 Amino 4,4 Dimethylpentan 1 Ol

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of enantiomerically pure compounds like 2-Amino-4,4-dimethylpentan-1-ol is increasingly benefiting from the adoption of continuous flow chemistry and automated synthesis platforms. nih.govbohrium.comrsc.org These technologies offer significant advantages over traditional batch processes, including enhanced reaction control, improved safety, higher yields, and the potential for seamless integration of multiple reaction steps. nih.gov

The application of flow chemistry to the synthesis of chiral amines and amino alcohols has been demonstrated to be a robust strategy. nih.govbohrium.comrsc.org For a compound like this compound, a continuous flow process could involve the asymmetric reduction of the corresponding α-amino ketone or the reductive amination of a hydroxy ketone precursor. The use of packed-bed reactors containing immobilized catalysts or reagents is a key feature of such systems, allowing for efficient catalyst recycling and simplified product purification.

Table 1: Potential Flow Chemistry Parameters for the Synthesis of this compound

ParameterPotential Value/ConditionRationale
Reactor TypePacked-bed reactor with immobilized catalystEnables catalyst reuse and simplifies purification.
CatalystChiral metal complex or immobilized enzymeTo achieve high enantioselectivity.
SolventGreen solvents (e.g., 2-MeTHF, CPME)To improve the sustainability of the process.
Temperature25-80 °CMilder conditions compared to batch processes, leading to better selectivity.
Pressure1-10 barSufficient to maintain flow and prevent solvent boiling.
Residence Time5-30 minutesSignificantly shorter reaction times compared to batch synthesis.

Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of synthetic routes to this compound and its derivatives. These platforms enable the rapid screening of reaction conditions, catalysts, and substrates, leading to the development of highly efficient and robust synthetic protocols.

Exploration in Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. mdpi.comresearchgate.netnih.govrsc.org The use of enzymes such as transaminases, dehydrogenases, and lipases offers high enantioselectivity and regioselectivity under mild reaction conditions. mdpi.comresearchgate.netnih.gov

For the synthesis of this compound, several biocatalytic strategies can be envisioned. One promising approach is the use of ω-transaminases for the asymmetric amination of a corresponding hydroxy ketone precursor. rsc.org Transaminases have been successfully employed for the synthesis of a wide range of chiral amines with high enantiomeric excess. rsc.orgrsc.org

Another potential biocatalytic route is the kinetic resolution of a racemic mixture of this compound using lipases. Lipases can selectively acylate one enantiomer, allowing for the separation of the two. This method is widely used in industry for the production of enantiopure alcohols and amines.

Table 2: Potential Biocatalytic Routes to Enantiopure this compound

Biocatalytic MethodEnzyme ClassPrecursor/SubstrateKey Advantage
Asymmetric AminationTransaminase1-Hydroxy-4,4-dimethylpentan-2-oneHigh theoretical yield (up to 100%) and excellent enantioselectivity.
Kinetic ResolutionLipaseRacemic this compoundWell-established and scalable technology.
Asymmetric ReductionAlcohol Dehydrogenase2-Amino-4,4-dimethylpentan-1-oneCan provide direct access to the desired enantiomer.

The development of novel enzymes through directed evolution and protein engineering will further expand the scope of biocatalysis for the synthesis of structurally unique amino alcohols like this compound.

Advanced Applications in Material Science as Chiral Building Blocks

The unique stereochemistry of this compound makes it an attractive chiral building block for the development of advanced materials. myskinrecipes.com Its incorporation into polymers, metal-organic frameworks (MOFs), and other materials can impart chirality, leading to unique properties and functionalities.

In the field of chiral polymers, this compound can be used as a monomer to create polymers with helical structures. These chiral polymers have potential applications in chiral separations, asymmetric catalysis, and optoelectronics.

As a chiral ligand, this compound can be used to synthesize chiral MOFs. enamine.net These materials have ordered porous structures and have shown promise in applications such as enantioselective separations, asymmetric catalysis, and sensing. The bulky tert-butyl group of the molecule can also play a role in controlling the pore size and aperature of the resulting MOFs.

Furthermore, derivatives of this compound can be used as chiral dopants in liquid crystal phases, inducing helical twisting and leading to the formation of cholesteric phases with unique optical properties.

Computational Design and High-Throughput Screening for Novel Reactivities

Computational chemistry and high-throughput screening (HTS) are becoming indispensable tools in modern chemical research. nih.govbmglabtech.comthermofisher.comku.edu These approaches can accelerate the discovery of new reactions and catalysts, and can be applied to explore the reactivity of this compound and its derivatives.

Computational methods, such as density functional theory (DFT), can be used to model the transition states of potential reactions involving this compound. nih.govfrontiersin.org This allows for the prediction of reaction outcomes and the rational design of catalysts that can promote desired transformations with high selectivity. For example, computational studies could guide the development of new catalysts for the asymmetric synthesis of this amino alcohol or predict its efficacy as a ligand in asymmetric catalysis. nih.gov

High-throughput screening allows for the rapid testing of a large number of reaction conditions or catalysts in parallel. nih.govbmglabtech.comthermofisher.com This can be used to quickly identify optimal conditions for the synthesis of this compound or to discover new reactions where it can serve as a chiral auxiliary or ligand. The combination of computational design and HTS provides a powerful workflow for accelerating research and development.

Sustainable and Green Chemistry Innovations in its Synthesis and Utilization

The principles of green chemistry are increasingly guiding the development of new chemical processes. For the synthesis and utilization of this compound, there are numerous opportunities to incorporate more sustainable practices.

The use of biocatalysis, as discussed earlier, is a key green chemistry approach that can reduce the environmental impact of the synthesis. researchgate.net Additionally, the development of synthetic routes that utilize renewable starting materials and minimize the use of hazardous reagents and solvents is a major focus of current research.

Furthermore, exploring the use of this compound in solvent-free reaction conditions or in greener solvent alternatives like water or supercritical fluids can further reduce the environmental footprint of its applications.

Table 3: Green Chemistry Metrics for the Synthesis of this compound

Green Chemistry PrincipleApplication to this compound Synthesis
PreventionDesigning synthetic routes with fewer steps and higher yields.
Atom EconomyUtilizing reactions with high atom economy, such as asymmetric amination.
Less Hazardous Chemical SynthesesEmploying non-toxic reagents and solvents.
Designing Safer ChemicalsThe compound itself has a relatively low toxicity profile.
Safer Solvents and AuxiliariesUsing water or other green solvents; developing recyclable auxiliaries.
Design for Energy EfficiencyUtilizing flow chemistry and biocatalysis to reduce energy consumption.
Use of Renewable FeedstocksExploring biosynthetic routes from renewable resources.
Reduce DerivativesAvoiding unnecessary protection and deprotection steps.
CatalysisEmploying catalytic methods (chemo-, bio-, or organocatalysis) over stoichiometric reagents.
Design for DegradationConsidering the biodegradability of the compound and its derivatives.
Real-time analysis for Pollution PreventionImplementing in-line analytical techniques in flow synthesis.
Inherently Safer Chemistry for Accident PreventionUsing less hazardous reaction conditions (e.g., lower temperatures and pressures).

By embracing these future perspectives, the scientific community can unlock the full potential of this compound as a versatile and valuable chiral building block in a sustainable and efficient manner.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-Amino-4,4-dimethylpentan-1-ol in laboratory settings?

  • Methodology : Synthesis typically involves reduction and amination of precursors like 2,4-dimethylpentan-1-ol or (S)-2-amino-4,4-dimethylpentanoic acid. Lithium aluminum hydride (LiAlH₄) is commonly used for carboxylic acid reduction to alcohols. For high-purity yields, continuous flow reactors and advanced purification techniques (e.g., crystallization, chromatography) are recommended in industrial protocols .
  • Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to avoid side reactions. Use NMR spectroscopy to confirm intermediate structures and track reaction progress .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the hydroxyl (-OH) and amino (-NH₂) groups. The branching pattern (4,4-dimethyl) will show distinct splitting in ¹H and ¹³C spectra .
  • Mass Spectrometry (MS) : Confirm molecular weight (131.13 g/mol) and fragmentation patterns. Predicted adducts (e.g., [M+H]⁺ at m/z 132.13829) align with collision cross-section data (130.6 Ų) .
  • Infrared Spectroscopy (IR) : Identify O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent environmental contamination .
  • Storage : Store in airtight containers away from oxidizing agents and ignition sources to prevent combustion .

Advanced Research Questions

Q. How do stereochemical configurations (e.g., (S)-enantiomer) influence the reactivity and biological activity of this compound?

  • Mechanistic Insight : The (S)-enantiomer’s chiral center enables selective interactions with enzymes or receptors via hydrogen bonding. For example, its β-amino alcohol structure mimics natural substrates in asymmetric synthesis, enhancing catalytic efficiency in chiral catalysis .
  • Experimental Validation : Use chiral chromatography (e.g., Chiralcel OD-H column) or circular dichroism (CD) to resolve enantiomers and correlate configuration with activity .

Q. How can researchers resolve contradictions in reported yields or reactivity data for this compound derivatives?

  • Root-Cause Analysis :

  • Reaction Conditions : Variability in solvent polarity (e.g., ethanol vs. THF) or catalyst loading (e.g., NaCNBH₃ vs. LiAlH₄) can alter yields. Standardize protocols using kinetic studies .
  • Analytical Consistency : Cross-validate purity assessments using orthogonal methods (e.g., HPLC + NMR) to rule out impurities skewing reactivity data .
    • Case Study : Discrepancies in amination efficiency may arise from residual moisture in solvents; use molecular sieves or anhydrous conditions to improve reproducibility .

Q. What computational or experimental strategies are effective for predicting the collision cross-section (CCS) of this compound adducts?

  • Approaches :

  • Ion Mobility Spectrometry (IMS) : Compare experimental CCS values (e.g., [M+H]⁺ = 130.6 Ų) with theoretical models (e.g., Trajectory Method) .
  • Molecular Dynamics (MD) : Simulate gas-phase ion structures to assess conformational flexibility and adduct stability .
    • Applications : CCS data aids in metabolite identification and structural elucidation in untargeted metabolomics .

Research Design Considerations

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry) for scalable synthesis .
  • Biological Studies : Prioritize enantiomerically pure samples to avoid confounding results in enzyme inhibition assays .
  • Data Reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories for cross-lab validation.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,4-dimethylpentan-1-ol
Reactant of Route 2
2-Amino-4,4-dimethylpentan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.